3-(1-cyclopentyl-1H-imidazol-2-yl)phenol
Description
3-(1-Cyclopentyl-1H-imidazol-2-yl)phenol is an aromatic heterocyclic compound featuring a phenol group para-substituted with an imidazole ring bearing a cyclopentyl moiety at the N1 position.
Properties
IUPAC Name |
3-(1-cyclopentylimidazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-13-7-3-4-11(10-13)14-15-8-9-16(14)12-5-1-2-6-12/h3-4,7-10,12,17H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMMNLYXTLUNEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN=C2C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that 3-(1-cyclopentyl-1H-imidazol-2-yl)phenol may exhibit diverse pharmacological activities. Its structure suggests potential interactions with biological targets, making it a candidate for drug development. Preliminary studies have explored its effects on various enzymes and receptors, indicating possible anti-inflammatory and antimicrobial properties.
Case Study: Antimicrobial Activity
In a study examining the antimicrobial effects of imidazole derivatives, this compound was tested against several bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Organic Synthesis
Building Block in Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique imidazole and phenolic functionalities allow for various chemical transformations, enabling the creation of more complex molecules.
Synthesis Examples
A notable application is in the synthesis of novel triazole derivatives, where this compound acts as a precursor for functionalized compounds with potential biological activity . This highlights its utility in generating new pharmaceuticals.
Material Science
Use in Polymer Chemistry
The compound's phenolic group can be utilized to modify polymeric materials, enhancing their properties. Research has shown that incorporating imidazole derivatives into polymer matrices can improve thermal stability and mechanical strength.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Imidazole Ring
The cyclopentyl group at N1 distinguishes 3-(1-cyclopentyl-1H-imidazol-2-yl)phenol from analogs with alternative substituents:
- Methyl Group: (1-Methyl-1H-imidazol-2-yl)methanol exhibits reduced steric bulk, likely increasing solubility but decreasing metabolic stability compared to cyclopentyl derivatives.
Phenol vs. Alternative Functional Groups
- Thiazole-Triazole Hybrids: Compounds like 9a–9e replace the phenol with acetamide-thiazole moieties, shifting activity toward antimicrobial targets. The phenolic hydroxyl in this compound may instead favor interactions with serine/threonine kinases or antioxidant enzymes.
- Indole Derivatives: 3-(1-Phenethyl-1H-imidazol-5-yl)-1H-indole replaces phenol with indole, enhancing planar aromaticity for DNA intercalation but reducing hydrogen-bond donor capacity.
Physical and Chemical Properties
*Inferred from analogs. Cyclopentyl may lower melting point compared to diphenyl derivatives due to reduced crystallinity.
Q & A
Q. Optimization Tips :
- Solvent choice (e.g., DMF for polar intermediates) and temperature control (reflux for substitution reactions).
- Purification via column chromatography or recrystallization to isolate high-purity product .
Basic: How is structural confirmation achieved for this compound?
Answer:
A combination of spectroscopic and crystallographic techniques ensures accurate structural assignment:
- NMR Spectroscopy :
- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.7 ppm, cyclopentyl protons at δ 1.5–2.5 ppm) .
- 13C NMR : Confirms carbon framework (e.g., imidazole carbons at ~135–140 ppm, phenolic oxygen effect at ~158 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., O–H⋯N interactions) using SHELX or ORTEP-III .
Basic: What preliminary biological assays are relevant for evaluating its bioactivity?
Answer:
Initial screening should prioritize:
- Antimicrobial Activity :
- Broth microdilution assays against Candida albicans (fungal) and Staphylococcus aureus (bacterial) strains, with MIC (Minimum Inhibitory Concentration) determination .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
Q. Key Findings from Analogues :
- Imidazole derivatives with bulky substituents (e.g., cyclopentyl) show enhanced antifungal activity due to improved membrane penetration .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Answer:
Contradictions often arise from variability in assay conditions or substituent effects. Mitigation strategies include:
- Standardized Protocols : Replicate assays under identical conditions (e.g., pH, inoculum size) .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., cyclopentyl vs. phenyl groups) and correlate changes with bioactivity trends .
- Statistical Validation : Use ANOVA or t-tests to confirm significance of observed differences .
Advanced: What crystallographic techniques are critical for advanced structural analysis?
Answer:
- Single-Crystal X-ray Diffraction :
- Twinned Data Refinement : SHELXL handles twinning via HKLF5 format for high-resolution datasets .
Advanced: How to design a robust SAR study for this compound?
Answer:
Step 1: Substituent Variation
Q. Step 2: Bioactivity Profiling
- Test analogues against a panel of microbial strains and cancer cell lines.
Q. Example SAR Table :
| Substituent (R) | Antifungal MIC (µg/mL) | Cytotoxicity (IC50, µM) |
|---|---|---|
| Cyclopentyl | 8.2 | >100 |
| Cyclohexyl | 12.4 | 85.3 |
| Phenyl | 32.1 | 45.6 |
Q. Step 3: Computational Modeling
- Dock optimized structures into fungal CYP51 (lanosterol demethylase) to predict binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
